molecular formula C23H24N2O B4187911 (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone CAS No. 704877-29-2

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone

Cat. No.: B4187911
CAS No.: 704877-29-2
M. Wt: 344.4 g/mol
InChI Key: VZIZHLKECMWUSI-UHFFFAOYSA-N
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Description

The compound (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone is a heterocyclic molecule featuring a pyrazino-carbazole core fused with a methanone-substituted 4-methylphenyl group. This structure is closely related to pirlindole, a known antidepressant with a pyrazino-carbazole scaffold and reversible monoamine oxidase (MAO) inhibitory activity . The methanone group at the 3-position and the 4-methylphenyl substituent distinguish this compound from pirlindole (which has a hydrochloride salt at the analogous position) and may influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.

Properties

IUPAC Name

(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-15-6-9-17(10-7-15)23(26)25-13-12-24-20-11-8-16(2)14-19(20)18-4-3-5-21(25)22(18)24/h6-11,14,21H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIZHLKECMWUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN3C4=C(C=C(C=C4)C)C5=C3C2CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701118740
Record name (1,2,3a,4,5,6-Hexahydro-8-methyl-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704877-29-2
Record name (1,2,3a,4,5,6-Hexahydro-8-methyl-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704877-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,3a,4,5,6-Hexahydro-8-methyl-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-nitrophenyl)methanone (ID: 3606-0353)

  • Structural Difference : The 4-methylphenyl group is replaced with a 4-nitrophenyl moiety.
  • Impact: The electron-withdrawing nitro group increases molecular polarity and may enhance interactions with charged residues in biological targets. However, this substitution raises the molecular weight to 375.43 (vs.

3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile (CAS: 329070-85-1)

  • Structural Difference: The methanone group is replaced with a nitrile (-CN).
  • The lower molecular weight (279.38) may improve membrane permeability but reduce aqueous solubility .

Modifications to the Pyrazino-Carbazole Core

1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(4-methylphenoxy)propan-2-ol (ID: 3807-3017)

  • Structural Difference: The methyl group at the 8-position is replaced with a cyclohexyl group, and a propanol chain is introduced.
  • Impact: The bulky cyclohexyl substituent may sterically hinder interactions with enzymes like MAO, while the propanol chain introduces hydrogen-bonding capability. The higher molecular weight (458.64) could reduce CNS penetration .

(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-ylmethanone (CAS: 1629229-37-3)

  • Structural Difference: The pyrazino-carbazole core is replaced with a triazolo-pyrazine system, and a thiadiazole ring is introduced.
  • Impact : The fluorophenyl group enhances metabolic stability via reduced oxidative metabolism. The thiadiazole moiety may improve binding to hydrophobic pockets in targets .

Functional Group Comparisons

Compound Key Substituent Molecular Weight Notable Properties
Target compound 4-Methylphenyl ~357.46 Balanced lipophilicity; potential CNS activity
4-Nitrophenyl analog (ID: 3606-0353) 4-Nitrophenyl 375.43 Enhanced polarity; possible toxicity concerns
Propanenitrile analog (CAS: 329070-85-1) Nitrile 279.38 Improved permeability; reduced solubility
Chloroethanone analog (CAS: 28742-49-6) Chloroethyl Electrophilic reactivity; covalent binding

Biological Activity

The compound (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

  • Molecular Formula : C16\text{16}H18\text{18}N2\text{2}O
  • Molecular Weight : 254.33 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the chemical structure.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds have shown various pharmacological effects. The following sections summarize findings relevant to its potential bioactivity.

Antitumor Activity

Research indicates that compounds structurally similar to pyrazino[3,2,1-jk]carbazoles exhibit antitumor properties. For example:

  • Mechanism of Action : Pyrazino[3,2,1-jk]carbazole derivatives have been found to inhibit key signaling pathways involved in tumor growth and metastasis.
  • Case Study : A study on related compounds showed significant inhibition of cell proliferation in malignant pleural mesothelioma (MPM) models when treated with MEK inhibitors combined with other agents like 4-Methylumbelliferone (4-MU) .

Neuroprotective Effects

Some derivatives of carbazole compounds have demonstrated neuroprotective effects:

  • Mechanism : These compounds may exert antioxidant effects and modulate neuroinflammatory processes.
  • Research Findings : In vitro studies have shown that certain carbazole derivatives protect neuronal cells from oxidative stress-induced apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of similar compounds:

  • Functional Groups : The presence of the pyrazine ring and methyl substitutions appear to enhance bioactivity.
  • Comparative Analysis : Table 1 summarizes the biological activities of related compounds.
Compound NameStructureActivityReference
4-MethylumbelliferoneStructureAntitumor
Pyrazino[3,2,1-jk]carbazole DerivativeStructural FormulaNeuroprotective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(4-methylphenyl)methanone

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